molecular formula C13H20O2Si B14266986 [(1-Methoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane CAS No. 133464-88-7

[(1-Methoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14266986
CAS No.: 133464-88-7
M. Wt: 236.38 g/mol
InChI Key: OXINPKYZBOUILM-UHFFFAOYSA-N
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Description

(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a phenylprop-1-en-1-yl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-3-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

1-Methoxy-3-phenylprop-1-en-1-ol+Trimethylsilyl chloride(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane+HCl\text{1-Methoxy-3-phenylprop-1-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane} + \text{HCl} 1-Methoxy-3-phenylprop-1-en-1-ol+Trimethylsilyl chloride→(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and maintaining strict control over reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylprop-1-en-1-yl group can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of new silyl ethers or other substituted derivatives.

Scientific Research Applications

(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:

    Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential role in drug development and delivery systems.

    Industry: Used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets through covalent bonding, hydrogen bonding, and van der Waals interactions, influencing the pathways involved in the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1-(3-phenylprop-2-enyl)oxy-1-silacyclobutane
  • Triethyl[(1-methoxy-3-phenylprop-1-en-1-yl)oxy]silane

Uniqueness

(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the trimethylsilyl group enhances its utility in organic synthesis as a protecting group, while the phenylprop-1-en-1-yl group provides additional reactivity for further functionalization.

Properties

133464-88-7

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

(1-methoxy-3-phenylprop-1-enoxy)-trimethylsilane

InChI

InChI=1S/C13H20O2Si/c1-14-13(15-16(2,3)4)11-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3

InChI Key

OXINPKYZBOUILM-UHFFFAOYSA-N

Canonical SMILES

COC(=CCC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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